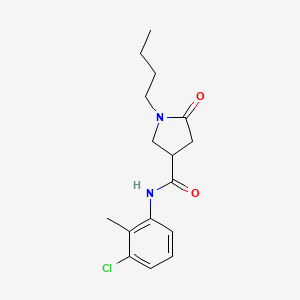![molecular formula C19H11ClN2O3 B4716099 2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4716099.png)
2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile
Übersicht
Beschreibung
2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as CNF, and it has been shown to have a variety of interesting properties that make it useful for a range of applications.
Wirkmechanismus
The exact mechanism of action of CNF is not well understood, but it is believed to interact with certain proteins and enzymes in the body. This interaction may lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions. Additionally, CNF has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNF in lab experiments is that it is relatively easy to synthesize and purify. Additionally, CNF has a range of interesting properties that make it useful for a variety of applications. However, one limitation of using CNF in lab experiments is that it can be toxic in high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on CNF. One area of interest is in the development of new electronic materials based on CNF. Additionally, CNF may have potential applications in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of CNF and to develop new methods for synthesizing and using this compound.
Wissenschaftliche Forschungsanwendungen
CNF has been extensively studied for its potential use in a range of scientific research applications. One area of research where CNF has shown promise is in the development of new materials for use in electronic devices. CNF has been shown to have excellent electrical conductivity and other properties that make it a promising candidate for use in electronic applications.
Eigenschaften
IUPAC Name |
(Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O3/c20-18-4-2-1-3-17(18)14(12-21)11-16-9-10-19(25-16)13-5-7-15(8-6-13)22(23)24/h1-11H/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHFXIDPMMCMOQ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4716036.png)
![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4716043.png)
![1-[4-(phenylsulfonyl)benzoyl]indoline](/img/structure/B4716070.png)
![5-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716073.png)


![ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4716088.png)

![5-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4716107.png)

![N-[3-(dimethylamino)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4716113.png)
![4-(2-chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716114.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4716122.png)